1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-CYCLOPENTYL- is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-CYCLOPENTYL- typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-CYCLOPENTYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while reduction can produce various piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-CYCLOPENTYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-CYCLOPENTYL- involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-(2-PHENYLETHYL)-
- 4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-(CYCLOHEXYLMETHYL)-
- 4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-(2-METHOXYPHENYL)-
Uniqueness
Compared to similar compounds, 4-PIPERIDINECARBOXAMIDE, 1-(2-BENZOTHIAZOLYL)-N-CYCLOPENTYL- stands out due to its unique combination of the piperidine, benzothiazole, and cyclopentyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
Molekularformel |
C18H23N3OS |
---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H23N3OS/c22-17(19-14-5-1-2-6-14)13-9-11-21(12-10-13)18-20-15-7-3-4-8-16(15)23-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,19,22) |
InChI-Schlüssel |
CHLWLVGTHRHLJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.